molecular formula C9H10N2OS B1387485 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 889943-35-5

6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No.: B1387485
CAS No.: 889943-35-5
M. Wt: 194.26 g/mol
InChI Key: DMGMALMQYGCCMB-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to promote cyclization and formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, its potential anticancer activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with a fused ring structure, but with different biological activities.

    1H-Pyrrolo[2,3-b]pyridine: A compound with a similar pyridine ring but different substituents and properties.

    Pyrazolo[3,4-d]pyrimidine: Features a different fused ring system and is studied for its potential as a kinase inhibitor.

Uniqueness

6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms in the thiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,8-dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-6(2)10-9-8(5)11-7(12)4-13-9/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMALMQYGCCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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